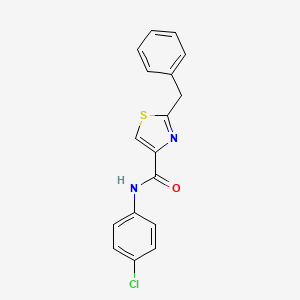

2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)19-17(21)15-11-22-16(20-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXCWXRVATZHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324161 | |

| Record name | 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478030-25-0 | |

| Record name | 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Benzyl chloride with a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide. The compound has shown promising results against various cancer cell lines.

- Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

- Case Study : A study synthesized several thiazole derivatives and tested them against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SKNMC (neuroblastoma). Compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | MCF-7 | 15.3 | Doxorubicin (20.5) |

| 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | HepG2 | 12.7 | Doxorubicin (18.0) |

| 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | SKNMC | 10.5 | Doxorubicin (22.0) |

Antimicrobial Activity

The antimicrobial potential of 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide has also been explored extensively.

- Antibacterial Studies : Research indicates that thiazole derivatives exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Case Study : A series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that compounds with halogenated phenyl groups showed enhanced activity compared to non-halogenated analogs .

| Compound | Pathogen | MIC (µg/mL) | Standard |

|---|---|---|---|

| 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | Staphylococcus aureus | 8 | Norfloxacin (16) |

| 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | E. coli | 10 | Ciprofloxacin (20) |

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives against viral pathogens.

- Targeting Viral Enzymes : Thiazoles have been shown to inhibit key viral enzymes, such as proteases and polymerases, which are crucial for viral replication.

- Case Study : Compounds similar to 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide were evaluated for their ability to inhibit the SARS-CoV-2 main protease (Mpro). Results indicated promising binding affinities that suggest potential as antiviral agents .

| Compound | Virus Targeted | Binding Energy (kcal/mol) |

|---|---|---|

| 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide | SARS-CoV-2 Mpro | -8.5 |

| Control Compound | SARS-CoV-2 Mpro | -7.0 |

Mechanism of Action

The mechanism of action of 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide and its analogues:

Key Structural and Functional Insights

Thiazole vs. Tetrazole/Thiadiazole Cores: The thiazole core in the target compound offers a balance of aromaticity and polarity, facilitating membrane penetration and target interactions. In contrast, tetrazole derivatives (e.g., TH3–TH7) exhibit enhanced hydrogen-bonding capacity due to their nitrogen-rich rings, which may contribute to their fungicidal activity .

Substituent Effects: 4-Chlorophenyl Group: The electron-withdrawing chloro substituent in the target compound and 3a–3l thiadiazoles likely enhances binding to fungal cytochrome P450 enzymes or chitin synthases, a common target for antifungals . Methoxy vs. Fluorine Substituents: The 2,4-difluorophenyl group in ’s compound may enhance metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, though solubility could be compromised .

Biological Activity Trends :

- Compounds with electron-withdrawing groups (e.g., Cl, F) generally show superior antifungal activity compared to electron-donating groups (e.g., OMe). For example, TH3–TH7 (MIC80: 8–32 µg/mL) and thiadiazole derivatives (MIC: 4–64 µg/mL) demonstrate potency comparable to fluconazole .

- The benzyl group in the target compound may enhance hydrophobic interactions with fungal cell membranes, though this remains speculative without direct activity data.

Biological Activity

2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly its potential as an anticancer agent. The compound's unique structural features, including a thiazole ring and a carboxamide functional group, contribute to its diverse pharmacological properties.

- Molecular Formula : C16H15ClN2OS

- Molecular Weight : Approximately 328.82 g/mol

- Structural Features :

- Thiazole ring

- Carboxamide group

- Aromatic chlorophenyl substitution

Anticancer Properties

Research indicates that 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide exhibits significant anticancer activity. Studies have shown that derivatives of thiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the compound has been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and Hep-G2 (liver cancer), demonstrating promising results in cytotoxicity assays.

The mechanism of action appears to involve the activation of apoptotic pathways, including the activation of caspase-3, which is crucial for programmed cell death.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects by inhibiting enzymes such as 5-lipoxygenase. This suggests that it may also be beneficial in treating inflammatory diseases.

Study on Anticancer Activity

A study synthesized various thiazole derivatives, including 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide, and assessed their cytotoxic effects on several cancer cell lines using the MTT assay. The results indicated that this compound had a lower IC50 compared to standard chemotherapeutic agents like doxorubicin, highlighting its potential as a novel anticancer drug .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cancer progression. These studies suggest strong binding affinities with proteins associated with tumor growth and survival pathways, further supporting its role as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table compares 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-chlorobenzyl)-thiazole-4-carboxylic acid | Similar thiazole structure | Contains a carboxylic acid instead of an amide |

| N-benzyl-2-[2-(4-chlorophenyl)acetamido]-1,3-thiazole | Amide linkage similar | Different substituent on thiazole |

| 5-methylthiazole-2-carboxamide | Thiazole ring with carboxamide | Lacks chlorinated aromatic ring |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-benzyl-N-(4-chlorophenyl)-1,3-thiazole-4-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via Hantzsch thiazole condensation. A typical approach involves reacting a thiosemicarbazone intermediate with 2-bromo-4’-chloroacetophenone under reflux in ethanol or DMF. Catalysts like triethylamine improve cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

- Key Variables : Solvent polarity, temperature (70–100°C), and stoichiometric ratios of reactants significantly impact yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Look for the thiazole proton at δ 7.2–7.5 ppm and the benzyl group’s methylene protons (δ 4.5–5.0 ppm). The 4-chlorophenyl group shows aromatic protons at δ 7.3–7.7 ppm .

- Mass Spectrometry : The molecular ion peak ([M+H]+) should align with the calculated molecular weight (e.g., ~342 g/mol). Fragmentation patterns may include loss of the benzyl group (Δm/z ~91) .

- FTIR : Confirm the carboxamide C=O stretch at ~1650–1680 cm⁻¹ and thiazole C-N vibrations at ~1500 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- In Silico Validation : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like cyclin-dependent kinases. Compare results with experimental IC50 values from kinase inhibition assays .

- Experimental Replication : Test bioactivity under varied conditions (e.g., pH, serum concentration) to identify confounding factors. For example, solubility issues in aqueous buffers may explain discrepancies between in silico and in vitro results .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiazole core and 4-chlorophenyl substituent?

- Methodological Answer :

- Core Modifications : Replace the thiazole with oxazole or imidazole to evaluate electronic effects on bioactivity.

- Substituent Analysis : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the phenyl ring. Test against a panel of cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects with cytotoxicity .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to identify structural descriptors (logP, polar surface area) linked to activity .

Q. How should researchers address low reproducibility in biological assays involving this compound?

- Methodological Answer :

- Standardize Assay Conditions : Use identical cell lines (ATCC-verified), passage numbers, and serum-free pre-incubation periods.

- Batch Consistency : Validate compound purity (>95% via HPLC) and stability (e.g., assess degradation under light/humidity) .

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls to normalize plate-to-plate variability .

Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing dose-response data from cytotoxicity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC50/IC50 values. Report 95% confidence intervals.

- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates.

- Comparative Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., analog vs. parent compound) .

Advanced Synthesis Challenges

Q. How can researchers mitigate side reactions during the Hantzsch thiazole synthesis of this compound?

- Methodological Answer :

- Byproduct Identification : Monitor reactions via TLC or LC-MS to detect intermediates like uncyclized thiosemicarbazones.

- Optimized Workup : Quench reactions with ice-cwater to precipitate pure product, reducing dimerization or oxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.